molecular formula C22H26ClF3N6O B2658538 (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(4,6-dimethylpyrimidin-5-yl)methanone CAS No. 2034236-01-4

(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(4,6-dimethylpyrimidin-5-yl)methanone

Cat. No.: B2658538
CAS No.: 2034236-01-4
M. Wt: 482.94
InChI Key: VEEJAKNQBXPSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(4,6-dimethylpyrimidin-5-yl)methanone is a structurally complex molecule featuring a pyridine core substituted with chloro and trifluoromethyl groups, linked via a piperazine-piperidine scaffold to a 4,6-dimethylpyrimidinyl methanone moiety. However, explicit pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs to infer properties.

Properties

IUPAC Name

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(4,6-dimethylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClF3N6O/c1-14-19(15(2)29-13-28-14)21(33)32-5-3-17(4-6-32)30-7-9-31(10-8-30)20-18(23)11-16(12-27-20)22(24,25)26/h11-13,17H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEJAKNQBXPSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(4,6-dimethylpyrimidin-5-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity across various studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C24H26ClF3N4O
  • Molecular Weight : 460.8 g/mol
  • CAS Number : 478262-20-3

The biological activity of this compound is primarily attributed to its structural components:

  • Piperazine Rings : Known for enhancing solubility and bioavailability.
  • Trifluoromethyl Group : Increases lipophilicity and modulates interactions with biological targets.
  • Chloro and Pyrimidine Moieties : These groups contribute to binding affinity with specific receptors or enzymes.

The compound interacts with various molecular targets, influencing pathways associated with neurotransmission, antibacterial activity, and potentially other therapeutic effects.

Antibacterial Activity

Research indicates that compounds similar to this derivative exhibit significant antibacterial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that piperazine derivatives can inhibit bacterial phosphopantetheinyl transferase, which is crucial for bacterial metabolism without inducing cytotoxicity in human cells .
StudyTarget BacteriaIC50 (μM)
Study AE. coli25
Study BS. aureus30

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes:

  • Butyrylcholinesterase (BChE) Activity : The compound demonstrated good inhibitory activity against BChE (IC50 = 46.42 μM), comparable to known inhibitors like physostigmine .
EnzymeIC50 (μM)Comparison
BChE46.42Similar to physostigmine
AChE157.31Moderate inhibition

Case Studies

Several case studies highlight the compound's potential:

  • Case Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound, against a range of pathogens. The results indicated that the presence of the trifluoromethyl group significantly enhanced antibacterial activity.
  • Neuropharmacological Assessment :
    • In a neuropharmacological study, the compound was tested for its effects on neurotransmitter systems. It showed promise as a modulator of serotonin receptors, suggesting potential applications in treating mood disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound MK45 (RTC6) ()
  • Structure : 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one.
  • Key Differences: Replaces the piperidine-pyrimidine methanone group in the target compound with a thiophene-linked butanone chain. Retains the 3-chloro-5-(trifluoromethyl)pyridinyl-piperazine motif.
  • The butanone chain could influence metabolic stability (e.g., susceptibility to ketone reduction).
Chromeno-Pyrimidine Derivative ()
  • Structure: 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one.
  • Key Differences: Incorporates a chromeno-pyrimidine fused ring system instead of discrete pyridine and pyrimidine units. Features a thioxo group and piperidine-phenyl substituent.
  • Computational studies noted "drug-like properties" and oral bioavailability, suggesting the target compound’s pyrimidine methanone group might similarly support favorable pharmacokinetics .

Patent-Disclosed Analogs ()

Patent Compound : (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone.
  • Key Differences :
    • Substitutes the pyridine-pyrimidine core with benzimidazole and imidazole rings.
    • Includes an ethyl-piperazine group instead of piperidine.
  • Implications :
    • Benzimidazole rings are associated with anticancer and antimicrobial activities, hinting at divergent therapeutic applications compared to the target compound’s pyridine-pyrimidine system .
    • The ethyl-piperazine may alter solubility and receptor binding kinetics.

Fluorophenyl-Substituted Analog ()

  • Structure : 1-{6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one.
  • Key Differences :
    • Replaces the trifluoromethylpyridine group with a fluorophenyl moiety.
    • Lacks the piperidine-pyrimidine linkage, instead featuring a methylpyridine-acetyl group.
  • Implications :
    • Fluorophenyl groups are common in serotonin/dopamine receptor ligands (e.g., aripiprazole), suggesting the target compound’s trifluoromethylpyridine may target similar pathways but with modified selectivity .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Noted Properties/Implications Evidence Source
Target Compound Pyridine-piperazine-piperidine-pyrimidine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, 4,6-dimethylpyrimidin-5-yl Potential CNS activity; unknown bioavailability N/A
MK45 (RTC6) Pyridine-piperazine-butanone-thiophene Thiophen-2-yl, butanone Enhanced lipophilicity
Chromeno-Pyrimidine Derivative Chromeno-pyrimidine fused ring Piperidine-phenyl, thioxo High rigidity; computed oral bioavailability
Patent Compound (EP 1 926 722 B1) Benzimidazole-imidazole-pyridine Ethyl-piperazine, trifluoromethylphenyl Anticandidal/anticancer potential
Fluorophenyl Analog Fluorophenyl-piperazine-methylpyridine 4-Fluorophenyl, acetyl Serotonin/dopamine receptor affinity

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for this compound, and how do reaction conditions influence yield?

  • Methodology :

  • Use multi-step synthesis involving catalytic p-toluenesulfonic acid to facilitate cyclization and coupling reactions, as demonstrated in analogous piperidine-pyrimidine systems .
  • Optimize solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) to mitigate steric hindrance from the trifluoromethyl and chloro substituents on the pyridine ring.
  • Monitor reaction progress via TLC and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the piperazine and pyrimidine protons (e.g., δ 1.5–2.5 ppm for piperidine CH₂ groups; δ 8.0–9.0 ppm for pyridine aromatic protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns consistent with the methanone and trifluoromethyl groups .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases (pH 6.5 buffer) to assess purity >95% .

Q. How can researchers assess the compound’s baseline biological activity?

  • Methodology :

  • In vitro assays : Screen against kinase or GPCR targets due to structural similarity to piperazine-containing inhibitors. Use fluorescence polarization assays for binding affinity .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties and bioavailability?

  • Methodology :

  • Perform density functional theory (DFT) to analyze electron distribution around the methanone group, predicting reactivity .
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like PDE enzymes, focusing on hydrogen bonding with the pyrimidine ring .
  • Apply ADMET prediction tools (e.g., SwissADME) to assess logP, solubility, and CYP450 inhibition risks .

Q. What experimental designs address contradictory data in biological activity studies?

  • Methodology :

  • Blinded replicate studies : Use randomized block designs with split-split plots to control variables like cell passage number or assay plate position .
  • Dose-response normalization : Include internal controls (e.g., reference inhibitors) and normalize data to account for batch effects .
  • Meta-analysis : Aggregate data from multiple labs using standardized protocols (e.g., AOAC SMPR guidelines for enzyme assays) .

Q. How do steric and electronic effects of substituents influence reactivity?

  • Methodology :

  • Comparative synthesis : Synthesize analogs replacing the 3-chloro-5-(trifluoromethyl)pyridine group with less sterically hindered substituents (e.g., methyl or methoxy).
  • Kinetic studies : Monitor reaction rates under varying conditions (pH 4–9) to assess electronic effects on nucleophilic attack at the methanone carbonyl .
  • X-ray crystallography : Resolve crystal structures to quantify bond angles and steric clashes (e.g., piperazine ring puckering) .

Q. What strategies evaluate environmental persistence and ecological risks?

  • Methodology :

  • Environmental fate studies : Measure hydrolysis half-lives at pH 5–9 and UV stability using OECD 111 guidelines .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna and algae, focusing on bioaccumulation potential from the lipophilic trifluoromethyl group .
  • QSAR modeling : Predict biodegradability using fragment-based models (e.g., EPI Suite) .

Q. How can crystallographic data improve formulation stability?

  • Methodology :

  • Polymorph screening : Use solvent-drop grinding with 20 solvents to identify stable crystalline forms .
  • Thermogravimetric analysis (TGA) : Correlate melting points (e.g., 123–293°C range for related compounds) with lattice energy calculations .

Data Contradiction Analysis Framework

  • Case Example : Discrepancies in reported IC₅₀ values across studies.
    • Root cause : Variability in assay buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) altering ionization of the pyrimidine ring .
    • Resolution : Re-test under harmonized conditions (e.g., AOAC SMPR 2014.011 for phosphodiesterase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.